molecular formula C15H15F2N3O3S B2818609 Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953136-81-7

Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2818609
CAS RN: 953136-81-7
M. Wt: 355.36
InChI Key: MYUIIVMNRSSVGB-UHFFFAOYSA-N
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Description

2-Aminothiazole derivatives are of significant interest in medicinal chemistry and drug discovery research . They form a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

There are several methods for the preparation of 2-aminothiazole and their derivatives. The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides .


Molecular Structure Analysis

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs .


Chemical Reactions Analysis

The preparation of 2-aminothiazole and their derivatives often involves reactions with α-halo carbonyl compounds with thioureas or thioamides .

Scientific Research Applications

  • Chemical Transformations : A study by Albreht et al. (2009) discusses the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted compounds, showcasing its versatility in chemical synthesis. This reflects the potential of Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in creating a range of derivatives for different applications (Albreht, Uršič, Svete, & Stanovnik, 2009).

  • Antimitotic Agents : Research by Temple et al. (1991) details the synthesis of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, demonstrating their potential as antimitotic agents. This suggests that Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate could be modified to develop compounds with similar properties (Temple, Rener, Comber, & Waud, 1991).

  • Liquid-Liquid Phase Transfer Catalysis : A 2004 study by Chai Lan-qin and Wang Xi-cun focused on synthesizing ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis. This indicates that Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate could be used in similar processes for efficient synthesis (Chai Lan-qin & Wang Xi-cun, 2004).

  • Anticancer Research : Another study by Temple et al. (1983) explores the synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and their effects on cancer cell proliferation, hinting at the potential use of related compounds in cancer research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

  • Mycobacterium tuberculosis Inhibitors : Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis. This showcases the role of such compounds in developing treatments for infectious diseases (Jeankumar et al., 2013).

Future Directions

The development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in this regard .

properties

IUPAC Name

ethyl N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3S/c1-2-23-15(22)20-14-19-9(8-24-14)6-13(21)18-7-10-11(16)4-3-5-12(10)17/h3-5,8H,2,6-7H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUIIVMNRSSVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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